molecular formula C21H21N5O2 B11564162 4-(4-methoxyphenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

4-(4-methoxyphenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11564162
M. Wt: 375.4 g/mol
InChI Key: URUMLZJNPIFBDQ-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one (CAS RN: 774563-03-0) is a fused heterocyclic compound belonging to the pyrimido[1,2-a][1,3,5]triazinone class. Its structure comprises a pyrimidine ring annelated with a 1,3,5-triazinone moiety, substituted at positions 4 and 8 with a 4-methoxyphenyl group and a methyl group, respectively. The 2-position features a 4-methylphenylamino (p-toluidino) substituent ().

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-8-methyl-2-(4-methylanilino)-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C21H21N5O2/c1-13-4-8-16(9-5-13)23-20-24-19(15-6-10-17(28-3)11-7-15)26-18(27)12-14(2)22-21(26)25-20/h4-12,19H,1-3H3,(H2,22,23,24,25)

InChI Key

URUMLZJNPIFBDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(N3C(=O)C=C(N=C3N2)C)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

The synthesis of 4-(4-methoxyphenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves several steps. One common method includes the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired compound with high yield and purity.

Chemical Reactions Analysis

4-(4-methoxyphenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving the reaction of substituted phenyl amines with specific pyrimidine precursors. The presence of methoxy and methyl groups enhances its solubility and biological activity. The structural formula is represented as follows:

C18H20N4O\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}

Antimicrobial Properties

Research indicates that pyrimidine derivatives exhibit potent antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various pathogens including Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans. The methoxy group at position 4 is particularly noted for enhancing antibacterial properties due to its electron-donating nature, which stabilizes the active form of the compound .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through in vitro studies that assess its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). Compounds with similar triazine and pyrimidine structures have demonstrated significant inhibition rates, suggesting that this compound may also possess similar anti-inflammatory capabilities .

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrimidine derivatives. The compound's ability to interfere with cellular pathways involved in cancer proliferation makes it a candidate for further investigation in oncology. Specific derivatives have been tested for their cytotoxic effects on various cancer cell lines, showing promising results in inhibiting tumor growth .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can lead to enhanced potency and selectivity against target enzymes or receptors. For example:

Substituent Position Effect
Methoxy group4Increases solubility and activity
Methyl group8Enhances lipophilicity
Amino group2Critical for interaction with targets

Study on Antimicrobial Activity

A study conducted by Nagaraj and Reddy (2008) synthesized novel derivatives based on pyrimidine structures and evaluated their antimicrobial efficacy against pathogenic bacteria and fungi. The results indicated that compounds with methoxy substitutions exhibited significant antimicrobial effects, confirming the importance of functional groups in enhancing bioactivity .

Investigation of Anti-inflammatory Properties

Tageldin et al. reported on the synthesis of novel derivatives that were screened for anti-inflammatory activity through COX inhibition assays. Their findings suggested that certain modifications led to improved inhibitory effects compared to standard anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. Its unique structure allows it to bind to specific receptors, leading to its biological effects .

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of Selected Analogs

Compound Name (Core Structure) Molecular Weight logP H-Bond Acceptors H-Bond Donors Key Substituents
Target Compound (Pyrimido[1,2-a][1,3,5]triazinone) ~409.5 (estimated) ~3.8 (estimated) 4 (estimated) 1 4-Methoxyphenyl, 8-methyl, p-toluidino
4-(2-Methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-8-methyl analog () 460.54 3.53 6 1 2-Methoxyphenyl, 4-(4-methoxyphenyl)piperazine
3-Chloro-8-phenyl-6-(thiophen-2-yl) analog () Not reported N/A N/A N/A Chloro, phenyl, thiophene

Key Observations:

  • Molecular Weight : The target compound has a lower estimated molecular weight (~409.5) compared to the piperazine-substituted analog (460.54) due to the absence of the bulky piperazine ring .
  • Lipophilicity (logP): The p-toluidino group in the target compound likely increases lipophilicity (estimated logP ~3.8) relative to the piperazine analog (logP 3.53), as piperazine introduces polar amine groups that reduce logP .
  • Hydrogen Bonding: The piperazine analog has six H-bond acceptors (vs.

Substituent-Driven Pharmacological Implications

  • Target Compound: The p-toluidino group may favor interactions with hydrophobic binding pockets in biological targets (e.g., HSP82), while the 4-methoxyphenyl group could enhance π-π stacking with aromatic residues .
  • Thiophene- and Chloro-Substituted Analogs () : Thiophene’s sulfur atom and chloro groups may enhance electronic interactions with cysteine-rich domains in kinases or cytochrome P450 enzymes .

Biological Activity

The compound 4-(4-methoxyphenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a member of the pyrimidine derivatives known for their diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N4OC_{23}H_{24}N_{4}O, and its structure features a pyrimidine core substituted with methoxy and methyl groups. The presence of these substituents is believed to enhance its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study revealed that derivatives containing methoxy groups were particularly potent against pathogens such as E. coli and S. aureus due to their ability to disrupt bacterial cell walls and inhibit growth .

Pathogen Activity Reference
E. coliSignificant
S. aureusSignificant
C. albicansModerate

Anticancer Properties

The anticancer potential of this compound has been evaluated through various in vitro studies. Notably, similar pyrimidine derivatives have been shown to inhibit cancer cell proliferation effectively. For example, compounds with structural similarities displayed IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

Cell Line IC50 (µM) Reference
MCF-70.46 ± 0.04
HCT1160.39 ± 0.06

Anti-inflammatory Activity

Pyrimidine derivatives have also been investigated for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines has been documented in several studies, suggesting potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is often influenced by their structural features. The presence of electron-donating groups like methoxy or methyl at specific positions on the aromatic ring significantly enhances their interaction with biological targets.

Case Studies

  • Antimicrobial Evaluation : A series of pyrimidine derivatives were synthesized and tested against a panel of bacteria and fungi. The results indicated that compounds with methoxy substitutions exhibited superior antimicrobial activity compared to their unsubstituted counterparts .
  • Anticancer Screening : In a study focusing on the anticancer properties of pyrimidine derivatives, several compounds were screened against multiple cancer cell lines. The results highlighted that modifications on the pyrimidine ring could lead to enhanced potency against specific cancer types .

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